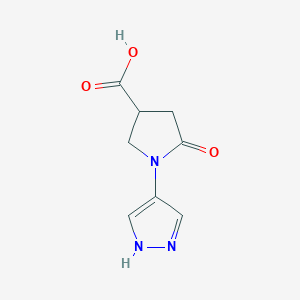

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c12-7-1-5(8(13)14)4-11(7)6-2-9-10-3-6/h2-3,5H,1,4H2,(H,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYWNUUIMVAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CNN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material and Initial Transformation

The synthesis typically begins with readily available starting materials such as itaconic acid or substituted phenyl derivatives, which are converted into key intermediates through established organic transformations.

- Itaconic acid serves as a versatile precursor, undergoing transformations such as condensation and cyclization to form the pyrrolidine core.

- Alternatively, 2-aminophenol derivatives are employed, especially for introducing phenolic functionalities, which are later functionalized to incorporate the pyrazolyl moiety.

Formation of the Pyrrolidine Ring

The core pyrrolidine ring is constructed via cyclization reactions involving keto-esters or enaminone intermediates:

- Masamune-Claisen condensation of acyl derivatives with carbonyldiimidazole (CDI) activates carboxylic acids, facilitating cyclization to form the pyrrolidine ring with a keto group at the 5-position.

- Cyclization with amidines such as acetamidine or benzamidine yields the pyrrolidine-3-carboxylate intermediates, which are crucial for subsequent functionalization.

Incorporation of the Pyrazolyl Moiety

The pyrazolyl group is introduced through condensation reactions involving hydrazine derivatives and keto intermediates:

- Reactions with hydrazine hydrate in refluxing solvents lead to pyrazole formation, often via hydrazone intermediates.

- The pyrazolyl ring is attached at the 4-position of the pyrrolidine ring through nucleophilic substitution or cyclization steps, depending on the specific synthetic route.

Activation and Coupling Strategies

Activation of Carboxylic Acid Groups

Activation of the carboxylic acid is critical for coupling reactions:

Amidation and Coupling with Amines

Parallel synthesis of derivatives involves coupling with various amines:

- Primary amines such as benzylamine are reacted with activated acids to form amides.

- The use of acetonitrile as a solvent and BPC (bis(pentafluorophenyl) carbonate) as an activating reagent has been shown to produce high yields.

Research Findings on Synthetic Routes

Literature Synthesis of Analogues

- A five-step synthesis process was described, starting from itaconic acid, leading to the key intermediates 16 and 17 , which are then subjected to amidation to yield the target compound.

- The process involves the formation of enaminone intermediates, which are cyclized with amidines to form the pyrrolidine core.

Specific Example: Pyrazolyl Derivatives

- The synthesis of pyrazolyl derivatives such as 5-oxo-1-(1-pentyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves initial formation of the pyrrolidine ring followed by pyrazolyl substitution.

- Reactions with hydrazine hydrate and subsequent cyclization steps are employed to introduce the pyrazolyl group.

Summary of Preparation Methods

| Method | Key Reactions | Starting Materials | Key Intermediates | Notes |

|---|---|---|---|---|

| Multi-step cyclization | Masamune-Claisen condensation, amidation | Itaconic acid, phenyl derivatives | Pyrrolidine-3-carboxylate, enaminones | Widely used for constructing core structure |

| Hydrazine-mediated cyclization | Hydrazine hydrate, cyclization | Phenolic precursors | Pyrazolyl-substituted pyrrolidine | Effective for pyrazolyl incorporation |

| Activation and coupling | CDI, bis(pentafluorophenyl) carbonate | Carboxylic acids | Amides | For diversification and derivative synthesis |

Notes and Considerations

- The choice of activating reagent (e.g., CDI or BPC) significantly influences yield and purity.

- The sequence of cyclization and substitution steps is crucial for regioselectivity and functional group compatibility.

- Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific intermediates and desired derivatives.

- The synthesis pathways are adaptable for producing various substituted derivatives, facilitating structure-activity relationship studies.

Análisis De Reacciones Químicas

Types of Reactions

5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that derivatives of 5-Oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid exhibit promising anticancer activity. For instance, studies have shown that certain derivatives can significantly reduce the viability of A549 lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin .

Case Study:

In a recent study, specific derivatives were evaluated for their anticancer properties against A549 cells, revealing that some compounds exhibited over 70% inhibition of cell viability at concentrations as low as 100 µM .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Some derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, demonstrating selective antimicrobial activity .

Case Study:

A derivative bearing a 5-nitrothiophene substituent was noted for its effectiveness against resistant strains, indicating the compound's potential in addressing antibiotic resistance .

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold for the development of new therapeutic agents. Its unique structural characteristics allow for modifications that can enhance biological activity or selectivity against specific targets.

Mecanismo De Acción

The mechanism of action of 5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties

Actividad Biológica

5-Oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid (CAS Number: 1156167-68-8) is a heterocyclic compound characterized by its unique structural features, including a pyrrolidine ring fused with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections provide a comprehensive overview of its biological activity, synthesis, and research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 195.18 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential as a lead compound in drug development.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 1H-pyrazole-4-carboxylic acid and suitable amines. The reaction conditions can vary, often requiring acidic or basic environments to facilitate the formation of the pyrrolidine ring. The synthesis can be optimized for industrial applications using green chemistry principles to minimize waste and improve yield.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent activity against A549 human lung adenocarcinoma cells. In vitro assays revealed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Selected Derivatives

| Compound ID | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent |

| Compound 21 | A549 | 45 | Highly selective |

| Compound 20 | HSAEC1-KT (non-cancerous) | >100 | Low cytotoxicity |

These findings indicate that specific structural features in the derivatives contribute to their cytotoxic effects, with some compounds exhibiting lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The structure-dependent nature of the antimicrobial activity was emphasized, with certain derivatives displaying enhanced efficacy against Gram-positive pathogens .

Table 2: Antimicrobial Activity Against Multidrug Resistant Strains

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 16 µg/mL |

| Compound 19 | Klebsiella pneumoniae | 32 µg/mL |

| Compound 20 | Acinetobacter baumannii | 64 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within target cells. This interaction may lead to inhibition of critical cellular processes, ultimately resulting in apoptosis in cancer cells and disruption of bacterial growth in microbial pathogens .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including those based on the pyrrolidine scaffold, for their anticancer and antimicrobial properties. The study highlighted the importance of substituent groups on the pyrazole ring in modulating biological activity, paving the way for further optimization in drug design .

Q & A

What are the optimized synthetic routes for 5-oxo-1-(1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and catalytic coupling. For example, analogous pyrrolidine-pyrazole hybrids are synthesized via refluxing hydrazine hydrate with ketones in acetic acid, followed by catalytic hydrogenation (e.g., Pd(PPh₃)₄ in degassed DMF/water mixtures) for cross-coupling reactions . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require strict oxygen-free conditions .

- Solvent systems : Polar aprotic solvents like DMF enhance reaction rates but may require post-reaction purification via column chromatography .

- Temperature : Reflux conditions (~80–100°C) are critical for cyclization steps, as lower temperatures result in incomplete ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.